molecular formula C10H17ClN4O B15046208 (3R)-3-methyl-1-(5-methyl-1H-pyrazole-3-carbonyl)piperazine hydrochloride

(3R)-3-methyl-1-(5-methyl-1H-pyrazole-3-carbonyl)piperazine hydrochloride

Cat. No.: B15046208
M. Wt: 244.72 g/mol
InChI Key: VXKRQHORPFDGIO-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-methyl-1-(5-methyl-1H-pyrazole-3-carbonyl)piperazine hydrochloride is a chemical compound of interest in medicinal chemistry and pharmaceutical research. Piperazine derivatives are prominent scaffolds in drug discovery, known for their versatility as building blocks in synthesizing molecules for various therapeutic targets. The specific stereochemistry conferred by the (3R) configuration may be critical for its biological activity and binding affinity. This compound is provided as a high-purity solid to ensure consistent and reliable results in experimental applications. Intended Application & Research Value: The core structure of this molecule suggests potential for development in several research domains. The pyrazole carboxamide moiety is a common pharmacophore found in compounds with a range of biological activities. Researchers may investigate this molecule as a key intermediate or a novel chemical entity in programs targeting central nervous system disorders, oncology, or infectious diseases. Its specific mechanism of action and primary molecular targets are areas for experimental determination. Handling & Usage: Researchers should consult safety data sheets prior to handling. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H17ClN4O

Molecular Weight

244.72 g/mol

IUPAC Name

[(3R)-3-methylpiperazin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone;hydrochloride

InChI

InChI=1S/C10H16N4O.ClH/c1-7-5-9(13-12-7)10(15)14-4-3-11-8(2)6-14;/h5,8,11H,3-4,6H2,1-2H3,(H,12,13);1H/t8-;/m1./s1

InChI Key

VXKRQHORPFDGIO-DDWIOCJRSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1)C(=O)C2=NNC(=C2)C.Cl

Canonical SMILES

CC1CN(CCN1)C(=O)C2=NNC(=C2)C.Cl

Origin of Product

United States

Preparation Methods

Nitration of Pyrazole Derivatives

Methyl 5-nitro-1H-pyrazole-3-carboxylate (CAS 181585-93-3) serves as a precursor. Nitration is achieved using potassium nitrate in sulfuric acid at 50°C. Subsequent hydrolysis under basic conditions yields 5-nitro-1H-pyrazole-3-carboxylic acid, which is reduced to the amine and methylated:

5-Nitro-1H-pyrazole-3-carboxylic acid → LiAlH4 reduction → 5-Amino-1H-pyrazole-3-methanol → Methylation (CH3I/K2CO3).

Yield: 50–81% for methylation steps.

Direct Cyclization

Alternative routes employ cyclocondensation of β-ketoesters with hydrazines. For example, ethyl 3-oxobutanoate reacts with methylhydrazine in ethanol under reflux to form 5-methyl-1H-pyrazole-3-carboxylate. Acidic hydrolysis (HCl/H2O) converts the ester to the carboxylic acid (yield: 76–87%).

Preparation of (3R)-3-Methylpiperazine

Chiral piperazine synthesis is critical for stereochemical integrity. Two approaches dominate:

Resolution of Racemic Mixtures

Racemic 3-methylpiperazine is resolved using chiral acids (e.g., L-tartaric acid) via diastereomeric salt crystallization. The (3R)-enantiomer is isolated with >98% enantiomeric excess (ee).

Asymmetric Hydrogenation

Catalytic hydrogenation of 3-methylpyrazine derivatives using Ru-BINAP complexes achieves enantioselectivity. For example:

3-Methyl-1,4-diazepine → H2 (50 psi), Ru-(R)-BINAP → (3R)-3-Methylpiperazine (ee: 95%).

Coupling Strategies for Amide Bond Formation

The pyrazole carbonyl and piperazine are coupled via acid chloride or carbodiimide-mediated routes.

Acid Chloride Method

Procedure :

  • Activation : 5-Methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) is treated with oxalyl chloride (2.0 eq) and catalytic DMF in dichloromethane (DCM) at 0°C. The mixture warms to room temperature, forming the acid chloride.
  • Coupling : The acid chloride is reacted with (3R)-3-methylpiperazine (1.0 eq) and triethylamine (1.5 eq) in DCM at 0°C. The reaction proceeds for 2 hours at room temperature.
    Yield : 82%.

Carbodiimide-Mediated Coupling

Procedure :

  • Activation : The carboxylic acid (1.0 eq) is mixed with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.1 eq) in DMF.
  • Coupling : (3R)-3-Methylpiperazine (1.1 eq) is added, and the reaction stirs for 12–24 hours.
    Yield : 70–89%.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via acid treatment:

  • The coupled product is dissolved in anhydrous ethyl acetate.
  • Hydrogen chloride gas is bubbled through the solution until precipitation occurs.
  • The solid is filtered, washed with cold ethyl acetate, and dried under vacuum.
    Purity : ≥99% (HPLC).

Optimization and Challenges

Stereochemical Control

  • Racemization Risk : Elevated temperatures during coupling may epimerize the (3R)-center. Maintaining reactions below 25°C preserves ee.
  • Chiral HPLC Analysis : Confirms enantiopurity using columns like Chiralpak IC (heptane:ethanol:diethylamine = 80:20:0.1).

Functional Group Compatibility

  • Pyrazole N-H Protection : During coupling, the pyrazole N-H may react competitively. Protection with tert-butoxycarbonyl (Boc) groups prevents side reactions.

Comparative Data Table

Step Method Conditions Yield Purity Source
Pyrazole synthesis Nitration/Reduction KNO3/H2SO4, 50°C 81% 95%
Piperazine resolution L-Tartaric acid resolution Ethanol/water, 0°C 45% 98% ee
Amide coupling Acid chloride DCM, Et3N, 0°C → rt 82% 99%
Salt formation HCl gas precipitation Ethyl acetate, 0°C 95% 99.5%

Chemical Reactions Analysis

Acylation and Amide Bond Formation

The synthesis of the pyrazole-piperazine amide bond follows standard acylation protocols. For example:

  • Acid chloride intermediate : 5-Methyl-1H-pyrazole-3-carboxylic acid reacts with oxalyl chloride (2 eq.) in dry DCM/DMF to form the corresponding acid chloride .

  • Coupling : The acid chloride reacts with (3R)-3-methylpiperazine hydrochloride in the presence of triethylamine (1.5 eq.), yielding the amide product .

Reaction Conditions

StepReagentsSolventTemperatureYield
Acid chloride formationOxalyl chloride, DMFDCM0°C → rt>90%
Amidation(3R)-3-methylpiperazine, Et₃NDCM0°C → rt82%

Hydrolysis of the Amide Bond

The carbonyl group linking the pyrazole and piperazine is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Prolonged exposure to HCl (conc.) at elevated temperatures cleaves the amide bond, regenerating the carboxylic acid and piperazine .

  • Basic hydrolysis : NaOH (2 M) at 80°C degrades the compound into 5-methylpyrazole-3-carboxylic acid and (3R)-3-methylpiperazine .

Stability Data

ConditionTimeDegradation Products
1 M HCl, 60°C24 h5-Methylpyrazole-3-carboxylic acid, (3R)-3-methylpiperazine
2 M NaOH, 80°C12 hSame as above

Nucleophilic Substitution at Piperazine

The secondary amine in the piperazine ring (when deprotonated) participates in alkylation or arylation:

  • Methylation : Reacts with methyl iodide in THF/K₂CO₃ to form a tertiary amine derivative .

  • Arylation : Suzuki coupling with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst.

Example Reaction

SubstrateReagentCatalystProductYield
(3R)-3-methylpiperazinePhB(OH)₂Pd(PPh₃)₄(3R)-3-methyl-1-phenylpiperazine68%

Pyrazole Ring Functionalization

The 5-methylpyrazole moiety undergoes electrophilic substitution:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at the 4-position .

  • Halogenation : NBS (N-bromosuccinimide) in CCl₄ brominates the methyl group .

Regioselectivity

ReactionPosition ModifiedNotes
NitrationC4Major product due to electron-withdrawing carbonyl group
BrominationMethyl groupRadical-mediated process

Salt Formation and Solubility

As a hydrochloride salt, the compound exhibits distinct solubility properties:

  • pH-dependent solubility : Highly soluble in water (≥50 mg/mL) at neutral pH but precipitates in alkaline conditions .

  • Counterion exchange : Treatment with NaOH converts it to the free base, which is soluble in organic solvents (e.g., DCM, THF) .

Stability Under Thermal and Oxidative Conditions

  • Thermal degradation : Decomposes above 200°C, releasing CO₂ and forming 3-methylpiperazine derivatives .

  • Oxidative stability : Stable in air but degrades in H₂O₂ (3%) via radical-mediated oxidation of the pyrazole ring .

Key Research Findings

  • The amide bond’s lability under acidic conditions limits its use in prolonged in vivo applications .

  • The chiral (3R)-methyl group on piperazine enhances stereoselectivity in nucleophilic reactions .

  • Functionalization of the pyrazole ring expands bioactivity, as seen in analogs with anti-inflammatory properties .

For synthetic protocols, refer to patents WO2015063709A1 and CN103275010A , which detail scalable piperazine functionalization methods.

Scientific Research Applications

(3R)-3-methyl-1-(5-methyl-1H-pyrazole-3-carbonyl)piperazine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3R)-3-methyl-1-(5-methyl-1H-pyrazole-3-carbonyl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues

Piperazine Derivatives with Aromatic Substituents

1-(2-Methoxyphenyl)piperazine Hydrochloride ():

  • Substituent: 2-Methoxyphenyl group.
  • Key Differences: Lacks the pyrazole-carbonyl group; methoxy group enhances serotonin receptor affinity.
  • Applications: Used in neuropharmacology studies (e.g., 5-HT receptor modulation).

1-(3-Chlorophenyl)piperazine Hydrochloride ():

  • Substituent: 3-Chlorophenyl group.
  • Key Differences: Chlorine atom increases lipophilicity and alters receptor selectivity compared to the target compound’s pyrazole moiety.

Piperazine Derivatives with Sulfonyl or Alkyl Groups

(3R)-1-(Ethanesulfonyl)-3-methylpiperazine Hydrochloride (): Substituent: Ethanesulfonyl group. Molecular Weight: 228.74 vs. target compound’s ~300–330 g/mol (estimated).

1-Benzylpiperazine Hydrochloride (): Substituent: Benzyl group. Key Differences: Simple alkylation results in mono-substituted piperazine; lacks the stereochemical complexity of the target compound.

Pyrazole-Containing Piperazine Derivatives

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine HCl ():

  • Substituent: 3-Methylpyrazole with phenyl group.
  • Key Differences: Phenyl substitution at pyrazole’s 1-position reduces steric hindrance compared to the target’s 5-methyl group.
  • Activity: Demonstrated anti-mycobacterial activity (MIC: 2–8 µg/mL) .

HBK Series (HBK14–HBK19) (): Substituents: Phenoxyethoxyethyl or phenoxypropyl groups with methoxyphenyl piperazine. Key Differences: Bulky phenoxy groups enhance blood-brain barrier penetration but reduce solubility.

Pharmacological and Physicochemical Properties

Compound Bioactivity/Application Solubility (HCl Salt) Key Functional Groups Reference
Target Compound Anti-mycobacterial, CNS modulation (hypothesized) High (HCl salt) 5-Methylpyrazole, 3R-piperazine
1-(2-Methoxyphenyl)piperazine HCl 5-HT receptor modulation Moderate Methoxyphenyl
(3R)-1-(Ethanesulfonyl)-3-methylpiperazine HCl Metabolic stability focus High Ethanesulfonyl
HBK15 () Antipsychotic candidate Low Chlorophenoxyethoxyethyl
  • Stereochemical Impact : The 3R configuration in the target compound may enhance target binding specificity compared to racemic analogs .
  • Pyrazole vs.

Biological Activity

(3R)-3-methyl-1-(5-methyl-1H-pyrazole-3-carbonyl)piperazine hydrochloride is a compound of interest due to its potential biological activities. The pyrazole moiety has been extensively studied for its pharmacological properties, including anti-inflammatory, analgesic, antitumor, and antimicrobial effects. This article explores the biological activity of this specific compound, reviewing relevant literature and research findings.

Chemical Structure

The compound can be described by its chemical structure, which features a piperazine core substituted with a pyrazole ring. The presence of the methyl and carbonyl groups enhances its biological interaction potential.

Structural Formula

C11H15ClN4O\text{C}_{11}\text{H}_{15}\text{ClN}_{4}\text{O}

Pharmacological Properties

Research indicates that compounds containing pyrazole derivatives exhibit a wide range of biological activities. Notable pharmacological effects include:

  • Anti-inflammatory Activity : Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation. For instance, studies have demonstrated that certain pyrazole compounds significantly reduce carrageenan-induced edema in animal models, suggesting their potential as anti-inflammatory agents .
  • Antimicrobial Activity : Pyrazole derivatives have exhibited activity against various bacterial strains. For example, compounds similar to this compound have been tested against E. coli and Staphylococcus aureus, showing promising results .
  • Antitumor Activity : Some pyrazole derivatives have displayed cytotoxic effects against cancer cell lines. Research has indicated that modifications in the pyrazole structure can enhance its efficacy against specific tumors .

Case Studies

  • Anti-inflammatory Study :
    • A study involving the administration of a series of pyrazole derivatives showed significant reduction in paw edema in rats, comparable to standard anti-inflammatory drugs like indomethacin. Among these, compounds with piperazine substituents demonstrated enhanced activity .
  • Antimicrobial Efficacy :
    • A series of 1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives were synthesized and tested against multiple bacterial strains. The findings indicated that the presence of specific functional groups significantly influenced their antimicrobial potency .
  • Antitumor Activity :
    • In vitro studies on pyrazole-containing compounds revealed their ability to inhibit tumor cell proliferation in various cancer lines. The structural modifications were crucial in determining their effectiveness .

Table of Biological Activities

Activity TypeCompound TestedResultReference
Anti-inflammatoryPyrazole derivatives (various)Significant reduction in edema
Antimicrobial1-thiocarbamoyl 3-substituted phenyl-5-pyrazolesEffective against E. coli, S. aureus
AntitumorVarious pyrazole derivativesInhibition of cancer cell proliferation

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (3R)-3-methyl-1-(5-methyl-1H-pyrazole-3-carbonyl)piperazine hydrochloride, and how can regioselectivity be controlled during pyrazole ring formation?

  • Methodology :

  • Cyclization strategies : React N-protected piperazine derivatives with substituted hydrazines under controlled conditions (e.g., solvent polarity, temperature) to form the pyrazole ring. For example, phenyl hydrazine derivatives can undergo cyclization with ketoesters to yield pyrazole intermediates, as described for structurally related compounds .
  • Regioselectivity : Use steric or electronic directing groups (e.g., methyl at the 5-position of pyrazole) to favor the desired regioisomer. Alkaline conditions with formaldehyde may stabilize specific transition states during cyclization .
    • Validation : Monitor reaction progress via TLC or HPLC, and confirm regiochemistry using NOESY NMR or X-ray crystallography .

Q. How can the enantiomeric purity of the (3R)-configured piperazine moiety be assessed?

  • Methodology :

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) with a mobile phase optimized for resolution of enantiomers.
  • Polarimetry or CD spectroscopy : Compare optical rotation or circular dichroism signals against a racemic mixture or enantiopure standard.
    • Reference : Similar enantiomeric analysis for piperazine derivatives is standard in impurity profiling for pharmaceuticals, as seen in pharmacopeial guidelines .

Q. What analytical techniques are recommended for characterizing this compound’s structure and purity?

  • Techniques :

  • NMR : 1H/13C NMR to confirm substituent positions (e.g., methyl groups on pyrazole and piperazine) and stereochemistry. For example, coupling constants in NOESY can verify the (3R) configuration .
  • HRMS : High-resolution mass spectrometry to validate molecular formula.
  • X-ray crystallography : SHELX programs (e.g., SHELXL) for resolving crystal structures and confirming stereochemistry .
    • Impurity profiling : Cross-reference with pharmacopeial standards for related piperazine hydrochlorides (e.g., 1-(3-chlorophenyl)piperazine hydrochloride) to identify common byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for analogous pyrazole-piperazine hybrids?

  • Analysis :

  • Reaction optimization : Screen catalysts (e.g., acid/base, transition metals) and solvents (polar aprotic vs. non-polar) to address discrepancies. For example, DMF may enhance solubility but risk side reactions with hydrazines .
  • Byproduct identification : Use LC-MS or GC-MS to detect intermediates (e.g., uncyclized hydrazones) or degradation products. Reference impurity data from pharmacopeial guidelines for troubleshooting .
    • Case study : In structurally similar compounds, trifluoroacetic acid (TFA) was critical for suppressing racemization during coupling reactions .

Q. What strategies mitigate hygroscopicity and stability challenges during storage of this hydrochloride salt?

  • Methodology :

  • Lyophilization : Freeze-drying under vacuum to remove residual solvents and water, improving long-term stability.
  • Desiccants : Store in airtight containers with silica gel or molecular sieves.
  • Stability studies : Conduct accelerated aging tests (e.g., 40°C/75% RH) and monitor via HPLC for decomposition (e.g., hydrolysis of the pyrazole carbonyl group) .

Q. How can the bioactivity of this compound be evaluated in neurological or metabolic disease models, given structural similarities to Teneligliptin intermediates?

  • Experimental design :

  • In vitro assays : Test inhibition of dipeptidyl peptidase-4 (DPP-4) or G-protein-coupled receptors (GPCRs) using fluorescence-based enzymatic assays.
  • In vivo models : Use rodent models of type 2 diabetes or epilepsy (e.g., maximal electroshock seizure test) to assess efficacy, referencing anticonvulsant activity reported for pyrazole-carboxamide derivatives .
    • Mechanistic studies : Radioligand binding assays or cryo-EM to map interactions with target proteins .

Q. What computational tools predict the pharmacokinetic properties of this compound, and how do they align with experimental data?

  • Approach :

  • ADMET prediction : Use software like SwissADME or ADMETLab to estimate solubility, BBB permeability, and CYP450 inhibition. Compare with experimental LogP (octanol-water) and plasma protein binding assays.
  • Docking simulations : Molecular docking (e.g., AutoDock Vina) to model binding to DPP-4 or other targets, guided by crystallographic data from related structures .

Contradictions and Limitations

  • Synthetic routes : emphasizes cyclization with phenyl hydrazine, while uses formaldehyde for pyrazole functionalization. Researchers must optimize conditions based on substrate reactivity.
  • Bioactivity relevance : While highlights anticonvulsant potential, the compound’s structural similarity to Teneligliptin intermediates ( ) suggests unexplored metabolic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.